molecular formula C18H21N5O4 B2519052 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-95-6

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2519052
CAS RN: 887695-95-6
M. Wt: 371.397
InChI Key: NYDKBWIIHAMEMK-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of purine-pyrimidine, which is a class of compounds known for their role in the structure of DNA and RNA. These compounds are characterized by a fusion of a purine and pyrimidine ring, which is a key feature in their ability to engage in hydrogen bonding and base pairing, critical for the formation of the double helix structure in nucleic acids.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, they do offer insights into related compounds. For instance, the synthesis of 7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives is achieved through a catalyst-free reaction in aqueous media, which suggests that similar conditions could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine-pyrimidine complexes is typically planar, as seen in the crystal structure of a complex formed by 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil . These complexes are stabilized by hydrogen bonds, which are essential for the base-pairing interactions that mimic the Watson-Crick pairing found in DNA. This information can be extrapolated to hypothesize about the molecular structure of the compound , suggesting that it may also form planar structures capable of hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving purine-pyrimidine derivatives often include hydrogen bonding interactions. The study of the 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil complex reveals that hydrogen bonds play a crucial role in the stability of these complexes . Although the specific chemical reactions of 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione are not detailed in the provided papers, it is reasonable to assume that hydrogen bonding would be a significant aspect of its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine-pyrimidine derivatives can be inferred from their molecular structure. The planarity and hydrogen-bonding capabilities suggest that these compounds may have significant stacking interactions, which could affect their solubility and melting points. The presence of substituents, such as the dimethoxyphenyl and methyl groups in the compound of interest, would further influence these properties, potentially altering its reactivity and interaction with biological molecules.

Scientific Research Applications

Tautomerism and Molecular Interactions

  • The tautomerism of purine and pyrimidine bases, including their interaction energies and stability in different environments, is crucial for understanding nucleic acid biology and mutagenesis processes. This is especially relevant in studying how interactions with the molecular environment can influence tautomeric equilibria, potentially leading to mutations and affecting biological functions (Person et al., 1989).

Purine-Utilizing Enzymes as Therapeutic Targets

  • Purine-utilizing enzymes are involved in the catabolism of purines and pyrimidines, playing vital roles in various diseases. Inhibitors targeting these enzymes have shown potential for treating diseases such as malaria, cancer, and autoimmune disorders. This highlights the importance of purine and pyrimidine analogs in drug discovery and development (Chauhan & Kumar, 2015).

Non-Proliferative Roles of Pyrimidine Metabolism in Cancer

  • Beyond their role in cell proliferation, pyrimidines also influence differentiation and metastasis in cancer. This suggests potential therapeutic applications in targeting pyrimidine metabolism pathways to treat cancer (Siddiqui & Ceppi, 2020).

Anti-Inflammatory Activities of Pyrimidines

  • Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory activities. Understanding the structure–activity relationships of pyrimidine derivatives can guide the development of new anti-inflammatory agents (Rashid et al., 2021).

Therapeutic Applications of P2 Receptor Antagonists

  • P2 receptors, which are activated by extracellular purines and pyrimidines, are associated with several disorders, including pain and cancer. Developing specific P2 receptor antagonists can offer new therapeutic options (Ferreira et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. Compounds with similar structures are often involved in interactions with DNA or RNA due to the presence of the purine and pyrimidine rings .

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-8-22(12-7-11(26-3)5-6-13(12)27-4)17-19-15-14(23(17)9-10)16(24)20-18(25)21(15)2/h5-7,10H,8-9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDKBWIIHAMEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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